N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide

CAS No.: 2189235-66-1

Cat. No.: VC7797996

Molecular Formula: C16H17N3O

Molecular Weight: 267.332

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2189235-66-1 |

|---|---|

| Molecular Formula | C16H17N3O |

| Molecular Weight | 267.332 |

| IUPAC Name | N-(1-cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide |

| Standard InChI | InChI=1S/C16H17N3O/c1-18(16(12-17)8-4-9-16)15(20)11-19-10-7-13-5-2-3-6-14(13)19/h2-3,5-7,10H,4,8-9,11H2,1H3 |

| Standard InChI Key | UOTDEOHSLBNVGD-UHFFFAOYSA-N |

| SMILES | CN(C(=O)CN1C=CC2=CC=CC=C21)C3(CCC3)C#N |

Introduction

Chemical Structure and Nomenclature

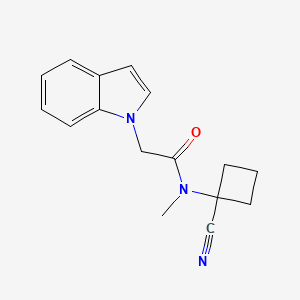

N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide (IUPAC name: N-(1-cyanocyclobutyl)-2-(1H-indol-1-yl)-N-methylacetamide) belongs to the acetamide class of organic compounds, distinguished by its dual nitrogen substitutions and cyclobutane ring. The molecular formula is C₁₆H₁₇N₃O, with a molecular weight of 275.33 g/mol. Key structural features include:

-

A central acetamide backbone (CH₃C(O)N) with methyl and 1-cyanocyclobutyl substituents on the nitrogen atom.

-

An indol-1-yl group (a bicyclic structure comprising a benzene ring fused to a pyrrole ring) attached to the alpha-carbon of the acetamide.

-

A cyclobutane ring substituted with a cyano (-CN) group at the 1-position.

The presence of the indole moiety suggests potential interactions with biological targets, as indole derivatives are prevalent in pharmaceuticals and natural products . The cyanocyclobutyl group introduces steric and electronic effects that may influence solubility and reactivity .

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₃O |

| Molecular Weight | 275.33 g/mol |

| Key Functional Groups | Acetamide, Indole, Cyano |

| Potential Hydrogen Bond Sites | Amide oxygen, Cyano nitrogen |

Synthesis and Manufacturing

While no explicit synthesis protocols for N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide are documented in the provided sources, plausible routes can be inferred from analogous compounds. A multi-step approach might involve:

Cyclobutane Ring Formation

The 1-cyanocyclobutyl group could be synthesized via [2+2] cycloaddition reactions or ring-closing metathesis. For example, photochemical dimerization of acrylonitrile derivatives under UV light may yield cyanocyclobutane intermediates .

Indole Functionalization

Indole can be alkylated at the 1-position using electrophilic reagents such as methyl iodide or via Ullmann coupling. Subsequent acetylation with chloroacetyl chloride would introduce the acetamide backbone .

Amide Bond Formation

The final step likely involves coupling the cyanocyclobutylamine with the acetylated indole derivative. Carbodiimide-based coupling agents (e.g., EDC, DCC) or mixed anhydride methods could facilitate this reaction .

Hypothetical Reaction Pathway:

-

Synthesis of 1-cyanocyclobutylamine via cycloaddition.

-

N-methylation of indole followed by acetylation at the 2-position.

-

Amide coupling between 1-cyanocyclobutylamine and acetylated indole.

Reaction conditions would require careful optimization of temperature, solvent (e.g., DMF or THF), and catalysts to maximize yield and purity .

Physicochemical Properties

The compound’s properties are influenced by its polar functional groups and hydrophobic regions:

Solubility

-

Polarity: The amide and cyano groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone).

-

Lipophilicity: The indole and cyclobutane rings contribute to moderate logP values (~2.5–3.5), suggesting balanced membrane permeability .

Stability

-

Thermal Stability: Cyclobutane rings are strain-prone, potentially leading to ring-opening at elevated temperatures (>150°C).

-

Hydrolytic Sensitivity: The cyano group may undergo hydrolysis to carboxylic acids under strongly acidic or basic conditions .

Biological Activity and Applications

Although direct pharmacological data for this compound are unavailable, structural analogs provide clues to its potential bioactivity:

Kinase Inhibition

Indole derivatives are known to inhibit kinases such as JAK2 and CDK2. The acetamide moiety could serve as a hydrogen-bond donor/ acceptor, enhancing target binding .

Neuroactive Properties

N-methylacetamide derivatives have been studied for modulating neurotransmitter receptors (e.g., NMDA), suggesting possible CNS applications .

Table 2: Hypothetical Biological Targets

| Target | Mechanism | Potential Indication |

|---|---|---|

| Kinases (e.g., JAK2) | ATP-binding site inhibition | Cancer, Inflammation |

| GPCRs | Allosteric modulation | Neurological disorders |

| HDACs | Zinc chelation | Epigenetic regulation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume